molecular formula C12H17NO B1196318 phendimetrazine CAS No. 21784-30-5

phendimetrazine

カタログ番号: B1196318
CAS番号: 21784-30-5
分子量: 191.27 g/mol
InChIキー: MFOCDFTXLCYLKU-CMPLNLGQSA-N

準備方法

フェンジメトラジンは、そのモルフォリン環の形成を含む一連の化学反応によって合成されます。 合成経路には、通常、フェニルアセトンとメチルアミンを反応させてN-メチルアンフェタミンを生成し、その後、ホルムアルデヒドと環化させてモルフォリン環を生成することが含まれます 。 産業生産方法には、副産物や廃棄物を最小限に抑えながら、収率と純度を最大限に高めるために反応条件を最適化することが含まれます。

化学反応の分析

フェンジメトラジンは、次のようないくつかの種類の化学反応を起こします。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤や水素化リチウムアルミニウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、フェンメトラジンとその誘導体です .

科学研究への応用

フェンジメトラジンは、次のようないくつかの科学研究の用途があります。

科学的研究の応用

Pharmacological Mechanism

Phendimetrazine functions primarily as an anorectic agent, promoting weight loss by suppressing appetite. It is hypothesized to act as a prodrug, converting into phenmetrazine, which has established stimulant properties. Research indicates that this compound inhibits the human dopamine transporter, leading to increased extracellular dopamine levels in the nucleus accumbens, a key area involved in reward processing . This mechanism suggests potential therapeutic effects beyond weight loss, particularly in treating cocaine dependence.

Clinical Applications

  • Weight Loss Management :
    • This compound is prescribed for short-term obesity management. Its efficacy as an appetite suppressant makes it a viable option for patients struggling with weight control .
  • Cocaine Dependence :
    • Recent studies suggest this compound may serve as an agonist-like replacement therapy for cocaine addiction. Clinical trials have shown limited abuse potential compared to other stimulants, indicating it could help reduce cocaine self-administration behaviors in dependent individuals .

Case Study 1: Demand Ischemia

A 54-year-old female patient experienced chest pain attributed to demand ischemia after using this compound for weight loss. This case highlights the cardiovascular risks associated with amphetamine-like medications, emphasizing the need for careful monitoring of patients using such drugs .

Case Study 2: Abuse Potential

In a controlled study involving nine cocaine-dependent participants, this compound was administered at varying doses to assess its subjective effects and potential for abuse. Results indicated that while it produced some stimulant effects, its reinforcing properties were significantly lower than those of d-amphetamine, supporting its use as a safer alternative in addiction treatment .

Data Tables

Application Mechanism Evidence
Weight LossAppetite suppressionClinical efficacy studies
Cocaine DependenceDopamine transporter inhibitionPreclinical and clinical trials
Cardiovascular EffectsIncreased heart rate and blood pressureCase reports and clinical guidelines

Risks and Considerations

Despite its therapeutic benefits, this compound poses several risks:

  • Cardiovascular Issues : The drug can elevate heart rate and blood pressure, necessitating caution in patients with pre-existing cardiovascular conditions .
  • Potential for Abuse : Although it has lower abuse potential than other stimulants, there are still concerns regarding dependency and misuse .
  • Adverse Effects : Reports of cardiomyopathies and demand ischemia underline the importance of thorough patient evaluations before prescribing this compound .

生物活性

Phendimetrazine is a sympathomimetic amine primarily used as an appetite suppressant in the management of obesity. It functions as a prodrug, metabolizing into phenmetrazine, which exhibits significant pharmacological activity. This article delves into the biological activity of this compound, focusing on its neurochemical mechanisms, potential for abuse, and associated clinical case studies.

This compound is structurally similar to amphetamines and exerts its effects primarily through the modulation of neurotransmitter systems, particularly norepinephrine and dopamine. The following table summarizes key findings regarding its action at various biogenic amine transporters:

Compound Effect EC50 (nM) IC50 (nM)
This compoundNo significant effect--
PhenmetrazinePotent releaser of norepinephrine50-
Potent releaser of dopamine131-
PseudophenmetrazineModest norepinephrine release5142630 (dopamine reuptake)

This compound itself does not significantly influence the uptake or release of neurotransmitters. However, its active metabolite, phenmetrazine, is a potent substrate for norepinephrine and dopamine transporters . This metabolic conversion is crucial for its anorectic effects.

Neurochemical Studies

Recent studies have employed microdialysis techniques to assess the impact of this compound and its metabolites on neurotransmitter levels in vivo. For instance, this compound was shown to increase extracellular dopamine levels in the nucleus accumbens within minutes of administration, suggesting rapid onset of action .

The electrophysiological profile indicates that while this compound acts as a dopamine transporter (DAT) inhibitor, phenmetrazine acts as a DAT substrate. This dual mechanism may contribute to the drug's overall stimulant effects .

Case Study: Psychotic Disorder Induced by this compound

A notable case involved a 25-year-old female who developed a psychotic disorder after five months of this compound use for weight loss. Symptoms included hallucinations and paranoid delusions. Upon discontinuation, her symptoms resolved within three days, but she resumed use against medical advice due to withdrawal symptoms, leading to recurrent psychosis . This case highlights the potential for dependence and severe psychiatric side effects associated with this compound.

Case Study: Cardiovascular Complications

Another case reported a 54-year-old woman who experienced demand ischemia linked to this compound use. Despite being prescribed for weight loss, she presented with chest pain indicative of acute coronary syndrome. This case emphasizes the cardiovascular risks associated with amphetamine-like compounds .

Abuse Potential

This compound has been evaluated for its potential as a replacement therapy in cocaine dependence due to its stimulant properties. Preclinical studies suggest that it has limited abuse potential compared to other stimulants like d-amphetamine . However, the risk remains significant due to its structural similarities to amphetamines and reported cases of psychological dependence.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying phendimetrazine’s metabolic conversion to phenmetrazine?

this compound is metabolized to phenmetrazine (~30% conversion), which is pharmacologically active. To study this metabolic pathway, rhesus monkey models are commonly used due to their comparable cytochrome P450 enzyme activity to humans. Researchers administer this compound isomers (e.g., (+)- or (-)-phendimetrazine) intramuscularly and collect plasma samples at timed intervals (e.g., 10–300 minutes post-dose). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with transitions like m/z 199.22→146.10 (this compound) and m/z 178.12→117.10 (phenmetrazine) is critical for quantifying metabolites. This method allows correlation of plasma phenmetrazine levels with behavioral outcomes (e.g., cocaine-like discriminative stimulus effects) .

Q. How do researchers distinguish this compound’s direct effects from those of its metabolite phenmetrazine?

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is used. For example, time-course studies in rhesus monkeys measure plasma phenmetrazine levels after this compound administration and correlate them with behavioral assays (e.g., operant response panels for cocaine-like effects). Key parameters include EC50 values (concentration producing 50% maximal effect) and tmax (time to peak plasma concentration). Isomer-specific analysis (e.g., (+)-phendimetrazine vs. (-)-phendimetrazine) is essential, as (+)-isomers are more potent dopamine releasers .

Q. What standardized assays are used to quantify this compound in biological samples?

LOINC-based urine assays (e.g., LOINC 3939-6 for presence/absence; LOINC 3940-4 for mass/volume) are validated for clinical and forensic use. For research, LC-MS/MS with optimized mobile phases (e.g., ammonium bicarbonate buffer and acetonitrile/methanol) ensures specificity. Urine samples are typically centrifuged, frozen at -80°C, and analyzed within validated stability windows. Quality control includes spiking with internal standards (e.g., 4-benzylpiperidine) .

Advanced Research Questions

Q. How can in vivo drug discrimination assays clarify this compound’s abuse potential relative to phenmetrazine?

Two-key food-reinforced discrimination assays in rhesus monkeys are gold-standard methods. Monkeys are trained to distinguish cocaine from saline using operant panels. Test compounds (this compound/phenmetrazine isomers) are administered, and % cocaine-appropriate responding (%CAR) is measured. For example, 3.2 mg/kg (+)-phendimetrazine induces full substitution (100% CAR) within 10–180 minutes, correlating with plasma phenmetrazine levels >100 nM. Dose-response curves and time-course analyses differentiate prodrug (this compound) vs. active metabolite (phenmetrazine) contributions .

Q. What methodological challenges arise when reconciling preclinical and clinical data on this compound’s efficacy in obesity treatment?

Contradictions exist between preclinical anorectic effects (e.g., appetite suppression in monkeys) and variable clinical outcomes. Longitudinal mixed-methods studies are needed:

  • Quantitative: Randomized controlled trials (RCTs) using this compound (70–210 mg/day) with covariates like metabolic rate and CYP2D6 polymorphism data.
  • Qualitative: Patient-reported outcomes (e.g., eating behavior surveys) to contextualize weight loss mechanisms. Discrepancies may stem from interspecies differences in metabolism or placebo effects in human trials .

Q. How do pharmacokinetic parameters inform the design of this compound as a candidate pharmacotherapy for cocaine dependence?

Agonist substitution therapy relies on this compound’s gradual phenmetrazine release, which mimics cocaine’s dopamine-releasing effects without abrupt peaks. Key parameters:

  • Half-life: Phenmetrazine’s of ~56–100 minutes in monkeys suggests dosing intervals of 4–6 hours for sustained receptor engagement.
  • Cmax: Plasma phenmetrazine levels >150 nM are required for cocaine-like discriminative stimulus effects. Studies must also address isomer-specific effects, as (+)-phendimetrazine has higher behavioral potency .

Q. What forensic techniques are used to detect this compound in wastewater for epidemiological surveillance of misuse?

High-resolution mass spectrometry (HRMS) coupled with solid-phase extraction (SPE) is standard. For example:

  • Targeted LC-HRMS: Monitors m/z transitions specific to this compound and metabolites (e.g., phenmetrazine).
  • Nontargeted screening: Identifies novel analogs (e.g., 3-fluorophenmetrazine) via fragmentation patterns. Forensic libraries (e.g., FT-IR spectral databases ) are used for confirmatory analysis, though LC-MS/MS remains primary due to superior sensitivity .

Q. Methodological Considerations

  • Isomer-Specific Analysis: Always separate (+)- and (-)-isomers using chiral chromatography to avoid misinterpreting pharmacodynamic data .
  • Ethical Compliance: Nonhuman primate studies require AAALAC accreditation and protocols approved by IACUC. Include enrichment protocols (e.g., foraging boards) to mitigate stress .
  • Data Modeling: Use exponential demand equations (e.g., Q = Q0e^(kC-α)) to analyze cocaine purchase task data in human trials. Multilevel models account for nested data structures .

特性

CAS番号

21784-30-5

分子式

C12H17NO

分子量

191.27 g/mol

IUPAC名

(2S,3S)-3,4-dimethyl-2-phenylmorpholine

InChI

InChI=1S/C12H17NO/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t10-,12+/m0/s1

InChIキー

MFOCDFTXLCYLKU-CMPLNLGQSA-N

SMILES

CC1C(OCCN1C)C2=CC=CC=C2

異性体SMILES

C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2

正規SMILES

CC1C(OCCN1C)C2=CC=CC=C2

沸点

122-124 °C at 8 mm Hg;  134-135 °C at 12 mm Hg

Color/Form

White powder

melting_point

MP: 208 °C;  specific optical rotation: +35.7 deg at 20 °C/D /Phendimetrazine hydrochloride/

Key on ui other cas no.

634-03-7

物理的記述

Solid

ピクトグラム

Irritant

関連するCAS

17140-98-6 (hydrochloride)

溶解性

Free sol in water;  very slightly sol in alcohol;  practically insol in chloroform and ether.

同義語

Adipost
Bontril
Di-Ap-Trol
Dyrexan
Hyrex
Melfiat
Obezine
phendimetrazine
phendimetrazine hydrochloride
phendimetrazine hydrochloride, (2S-trans)-isomer
phendimetrazine tartrate
phendimetrazine tartrate, (2S-trans(R-(R*,R*)))-isomer
phendimetrazine tartrate, (R-(R*,R*))-isomer
phendimetrazine, (2R-cis)-isomer
phendimetrazine, (2S-trans)-isomer
phendimetrazine, trans(+-)-isomer
Prelu-2
Trimstat
Wehless
Weightrol
X-Trozine

蒸気圧

3.2X10-3 mm Hg at 25 °C (est)

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 163878251
phendimetrazine
CID 163878251
phendimetrazine
CID 163878251
phendimetrazine
CID 163878251
phendimetrazine
CID 163878251
CID 163878251
phendimetrazine
CID 163878251
phendimetrazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。